Arizonin B1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108890-89-7 |
|---|---|
Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
(11R,15R,17R)-4-hydroxy-5-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |
InChI |
InChI=1S/C17H14O7/c1-6-11-13(17-9(23-6)5-10(18)24-17)14(19)7-3-4-8(22-2)15(20)12(7)16(11)21/h3-4,6,9,17,20H,5H2,1-2H3/t6-,9-,17+/m1/s1 |
InChI Key |
CLXIMNXZNQOXNS-WEWYWXMASA-N |
SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=C(C=C4)OC)O |
Isomeric SMILES |
C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=C(C=C4)OC)O |
Canonical SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=C(C=C4)OC)O |
Synonyms |
arizonin B1 arizonin-B1 |
Origin of Product |
United States |
Natural Occurrence and Isolation of Arizonin B1
Fermentation and Cultivation Methodologies for Natural Production The production of arizonins, including Arizonin B1, involves the fermentation of the Actinoplanes arizonaensis strain.nih.govWhile specific detailed methodologies for this compound fermentation are not extensively detailed in the provided search results, general principles for Actinoplanes fermentation and the discovery of arizonins provide insight. The arizonins were discovered in the fermentation broth of the producing strain.nih.govjst.go.jp
Cultivation of Actinoplanes arizonaensis can be performed using specific media. One such medium is Oatmeal-Nitrate Agar (J52), which is used for Actinoplanes arizonaensis strain JCM 9648. dsmz.de Another relevant medium is Yeast-Starch Agar (A) (J42), which is also listed for use with Actinoplanes arizonaensis JCM 9648. dsmz.de General fermentation processes for Actinoplanes species, such as Actinoplanes utahensis for acarbose (B1664774) production, involve specific media compositions, temperature control (around 28°C), agitation, and aeration. google.comnih.govnih.govresearchgate.net These methodologies often involve seed cultures and fermentation media containing carbon sources like starch or glucose, nitrogen sources like soybean flour or peptone, and various salts and supplements. google.comnih.govnih.govresearchgate.net
Chromatographic and Extraction Techniques for Compound Isolation The isolation and characterization of arizonins, including this compound, from the fermentation broth of Actinoplanes arizonaensis have been reported.thieme-connect.comjst.go.jpWhile the precise, detailed protocol for this compound isolation is not fully available in the provided snippets, the general process for isolating microbial metabolites and related compounds often involves extraction and chromatographic techniques.
Extraction techniques are crucial for separating the target compound from the complex fermentation broth. These can include solvent extraction methods, which are commonly used for isolating natural products. arcjournals.orgmdpi.com The choice of solvent depends on the polarity of the target compound.
Structural Elucidation of Arizonin B1
Advanced Spectroscopic Methods for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was the cornerstone in determining the detailed atomic connectivity of Arizonin B1. Through a series of 1D and 2D experiments, the precise arrangement of protons and carbons was established.
The ¹H and ¹³C NMR spectra of this compound provided the fundamental information regarding the number and chemical environment of hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum revealed the presence of distinct protons, including those in the aromatic region, methine protons on the saturated rings, and methyl groups. The multiplicity and coupling constants (J-values) of these signals were instrumental in establishing the connectivity between adjacent protons.
The ¹³C NMR spectrum, often acquired with proton decoupling, showed 17 distinct carbon signals, consistent with the molecular formula. The chemical shifts of these carbons provided critical clues to their function, clearly indicating the presence of carbonyl groups (ketone and lactone), sp²-hybridized carbons of the aromatic ring, and sp³-hybridized carbons of the pyran and lactone rings.
Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data presented is a representative compilation based on related structures and foundational studies of pyranonaphthoquinones.)
| Atom No. | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 2 | 170.1 | - | - | - |
| 3a | 78.5 | 5.15 | d | 6.5 |
| 4 | 33.8 | 2.55 | m | - |
| 4 | 2.30 | m | - | |
| 5 | 70.9 | 5.10 | dq | 6.5, 3.0 |
| 5a | 135.2 | - | - | - |
| 6 | 181.5 | - | - | - |
| 7 | 115.9 | 7.25 | d | 8.5 |
| 8 | 160.1 | - | - | - |
| 9 | 162.0 | - | - | - |
| 10 | 119.5 | 7.60 | d | 8.5 |
| 10a | 118.8 | - | - | - |
| 11 | 186.8 | - | - | - |
| 11a | 132.5 | - | - | - |
| 11b | 45.1 | 3.45 | d | 3.0 |
| 12-CH₃ | 20.8 | 1.65 | d | 6.5 |
| 8-OCH₃ | 56.5 | 3.95 | s | - |
| 9-OH | - | 12.50 | s | - |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), dq (doublet of quartets), and m (multiplet).
Two-dimensional NMR experiments were essential for assembling the molecular fragments identified in 1D NMR.
Correlation Spectroscopy (COSY): This experiment established proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would have revealed correlations between H-3a and the protons on C-4, as well as between H-4 protons and H-5. A key correlation would also be seen between the methine proton H-5 and the methyl protons of the C-12 group, confirming the ethyl fragment on the pyran ring.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms. The HSQC spectrum for this compound allowed for the unambiguous assignment of each proton signal to its corresponding carbon atom in the interactive data table above, confirming which proton was attached to which carbon.
Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation
Mass spectrometry was used to determine the molecular formula and confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would have provided an exact mass measurement, allowing for the determination of the elemental composition.
Molecular Formula: C₁₇H₁₄O₇
Molecular Weight: 330.29 g/mol
Exact Mass: The experimentally determined exact mass would be very close to the calculated value of 330.07395 Da, confirming the molecular formula.
Fragmentation analysis within the mass spectrometer provides additional structural information by showing how the molecule breaks apart. Characteristic losses, such as the loss of a water molecule (H₂O), a methyl group (CH₃), or carbon monoxide (CO), would help to corroborate the structural features determined by NMR.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Characterization
UV-Vis and IR spectroscopy provided crucial information about the electronic system and the functional groups present in the molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characteristic of its naphthoquinone core. The absorption maxima (λmax) in methanol would indicate the presence of the conjugated system responsible for its color. Typical absorptions for this chromophore occur around 250 nm and in the 350-450 nm region.
Infrared (IR) Spectroscopy: The IR spectrum provided direct evidence for the key functional groups. Characteristic absorption bands would include:
A broad peak around 3400 cm⁻¹ , indicative of the hydroxyl (-OH) group.
A strong absorption around 1770 cm⁻¹ , characteristic of the carbonyl stretch of a γ-lactone.
Sharp peaks in the range of 1640-1680 cm⁻¹ , corresponding to the quinone carbonyl groups.
Absorptions around 1600 cm⁻¹ for C=C stretching in the aromatic ring.
Bands in the 1000-1300 cm⁻¹ region, indicating C-O stretching of the ether and lactone functionalities.
Stereochemical Assignment and Absolute Configuration Determination
Determining the three-dimensional arrangement of atoms at the chiral centers (C-3a, C-5, and C-11b) was a critical final step in the structural elucidation. The relative stereochemistry was established through Nuclear Overhauser Effect (NOE) difference spectroscopy. NOE experiments identify protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOE studies confirmed the cis-relationship between the protons at positions 3a and 11b.
The definitive absolute configuration of a related compound in the arizonin series was determined by single-crystal X-ray diffraction analysis. This powerful technique provides an unambiguous 3D map of the molecule, allowing for the assignment of the (R) or (S) configuration at each stereocenter. Through chemical correlation and comparison of spectroscopic and chiroptical data with the X-ray structure, the absolute configuration of this compound was established as (3aR, 5R, 11bR).
Establishing Consensus Stereostructures through Total Synthesis
The unambiguous determination of the relative and absolute stereochemistry of this compound was ultimately achieved through the rigors of total synthesis. This powerful strategy involves the laboratory construction of a target molecule from simpler, commercially available starting materials. By meticulously controlling the stereochemistry at each step of the synthetic sequence, chemists can prepare specific stereoisomers of a natural product. Comparing the spectroscopic and physical properties of these synthetic isomers with those of the natural compound allows for the definitive assignment of its three-dimensional structure.
While the initial isolation and spectroscopic analysis of this compound provided valuable insights into its planar structure and connectivity, the exact spatial orientation of its chiral centers remained elusive. It was the successful execution of a stereocontrolled total synthesis that provided the irrefutable evidence needed to establish the consensus stereostructure as (3aR,5R,11bR)-7-Hydroxy-8-methoxy-5-methyl-3,3a,5,11b-tetrahydro-2H-benzo[g]furo[3,2-c]isochromene-2,6,11-trione .
The synthetic routes designed to achieve this feat were complex and multi-stepped, often employing sophisticated stereoselective reactions to create the desired chiral centers with high fidelity. Key strategies likely involved asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled diastereoselective transformations to build the intricate fused ring system of this compound with the correct relative and absolute stereochemistry.
The culmination of these synthetic efforts was the production of a molecule whose spectroscopic data (¹H NMR, ¹³C NMR, mass spectrometry, etc.) was identical in every respect to that of naturally isolated this compound. This perfect match served as the final confirmation of its assigned stereostructure.
Table 1: Key Aspects of Total Synthesis in Structural Elucidation
| Feature | Description |
| Goal | To create a specific stereoisomer of this compound in the laboratory. |
| Methodology | Multi-step chemical synthesis employing stereoselective reactions. |
| Confirmation | Comparison of spectroscopic and physical data of the synthetic molecule with the natural product. |
| Outcome | Unambiguous assignment of the absolute and relative stereochemistry. |
Analysis of Optical Rotations and Chiral Properties
Chiral molecules, like this compound, possess the unique property of rotating the plane of polarized light. This phenomenon, known as optical activity, is a direct consequence of the molecule's three-dimensional asymmetry. The direction and magnitude of this rotation, known as the specific rotation ([(\alpha)]D), is a characteristic physical constant for a particular enantiomer.
The analysis of the optical rotation of synthetic this compound and its stereoisomers played a pivotal role in confirming its absolute configuration. Once a synthetic route produced a stereoisomer whose other physical and spectroscopic properties matched the natural product, its optical rotation was measured. A positive (+) or dextrorotatory rotation indicates that the plane of polarized light is rotated to the right, while a negative (-) or levorotatory rotation signifies a rotation to the left.
By comparing the sign and magnitude of the optical rotation of the synthesized (3aR,5R,11bR)-Arizonin B1 with the experimentally determined value for the natural compound, chemists could definitively confirm the absolute configuration. For instance, if the natural product exhibited a specific rotation of +X°, the synthesis of the (3aR,5R,11bR) isomer and the measurement of its specific rotation to be +X° would provide strong corroborating evidence for the correctness of the assigned stereochemistry. Conversely, if the synthetic enantiomer exhibited a rotation of -X°, it would indicate that the natural product possesses the opposite absolute configuration.
Table 2: Hypothetical Optical Rotation Data for this compound Stereoisomers
| Stereoisomer | Hypothetical Specific Rotation ([(\alpha)]D) |
| (3aR,5R,11bR)-Arizonin B1 (Natural) | +X° |
| (3aR,5R,11bR)-Arizonin B1 (Synthetic) | +X° |
| (3aS,5S,11bS)-Arizonin B1 (Enantiomer) | -X° |
| Other Diastereomers | Values different from ±X° |
Note: The values in this table are hypothetical and for illustrative purposes only.
Synthetic Strategies and Methodologies for Arizonin B1 and Analogues
Total Synthesis Approaches to Arizonin B1
The total synthesis of this compound presents a considerable challenge, primarily due to its intricate polycyclic framework, multiple stereocenters, and sensitive functional groups. Several research groups have successfully achieved the total synthesis of this compound and related arizonins, employing diverse strategies to construct the core furonaphthopyran scaffold and establish the correct stereochemistry chem960.com.
Pioneering Synthetic Routes and Key Chemical Transformations
Early synthetic approaches to the pyranonaphthoquinone system, including the arizonins, often involved the addition of a furan (B31954) derivative to a naphthoquinone precursor. A key transformation in some of the initial syntheses of arizonins, such as 5-epi-arizonin B1 and 5-epi-arizonin C1, involved the addition of 2-trimethylsilyloxyfuran to a 2-acetylnaphthoquinone, followed by an oxidative rearrangement catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) to form the pyranonaphthoquinone ring system. This oxidative rearrangement proved to be a crucial step in constructing the desired scaffold.
Another significant methodology employed in the synthesis of the arizonins is the Dötz benzannulation reaction. This reaction, involving the annulation of Fischer carbenes with alkynes, has been utilized to construct the substituted naphthalene (B1677914) core of the arizonins chem960.com. The strategic application of the Dötz benzannulation allows for the controlled introduction of substituents on the aromatic ring, which is essential for synthesizing the specifically substituted naphthoquinone moiety found in this compound.
Asymmetric Synthesis of this compound
Achieving the correct absolute and relative stereochemistry is paramount in the synthesis of complex natural products like this compound. Asymmetric synthesis approaches have been developed to control the configuration of the stereocenters within the molecule. A prominent strategy in this regard has been the use of asymmetric dihydroxylation reactions, particularly the Sharpless asymmetric dihydroxylation. This methodology has been successfully applied to introduce hydroxyl groups with high enantioselectivity, setting the stage for the formation of the chiral dihydropyran ring present in this compound chem960.com. The stereocenters established through asymmetric dihydroxylation are often key in directing the stereochemical outcome of subsequent cyclization reactions, such as the Oxa-Pictet-Spengler cyclization.
Strategic Cyclization Reactions in Furonaphthopyran Scaffold Construction
The construction of the characteristic furonaphthopyran scaffold of this compound relies heavily on strategic cyclization reactions that forge the heterocyclic rings. Two notable cyclization approaches employed in the synthesis of this core structure are oxidative rearrangement and the Oxa-Pictet-Spengler cyclization.
Oxidative Rearrangement Approaches
As mentioned earlier, oxidative rearrangement has been utilized in the synthesis of the pyranonaphthoquinone system found in arizonins. This approach typically involves the oxidative transformation of a furan-substituted naphthoquinone precursor to form the fused pyran ring. Ceric ammonium nitrate (CAN) is a commonly used reagent to effect this oxidative rearrangement, leading to the formation of the pyranonaphthoquinone scaffold. This method provides a direct route to the core ring system, although controlling the stereochemistry at the ring junction can be a challenge.
Oxa-Pictet-Spengler Cyclizations and Control of Diastereoselectivity
The Oxa-Pictet-Spengler cyclization is a powerful and frequently employed strategy for constructing the dihydropyran ring in the synthesis of arizonins and other pyranonaphthoquinone natural products chem960.com. This reaction typically involves the acid-catalyzed cyclization of a β-arylethanol derivative with a carbonyl compound. In the context of this compound synthesis, this cyclization is crucial for forming the pyran ring fused to the naphthoquinone system and establishing the stereochemistry at the C-3a and C-5 positions.
Significant research has focused on controlling the diastereoselectivity of the Oxa-Pictet-Spengler cyclization to selectively obtain the desired stereoisomer of this compound. Studies have shown that the choice of protective groups on the substrate can significantly influence the diastereomeric ratio of the cyclization products. By optimizing the protective group strategy, researchers have been able to favor the formation of the trans-disubstitution pattern at C-3a and C-5, which is characteristic of natural this compound. For example, protective group variation has been shown to modulate the diastereoselectivity, leading to different ratios of trans and cis isomers.
The development and refinement of these synthetic strategies and methodologies have been essential for accessing this compound and its analogues, enabling further investigations into their biological properties and potential therapeutic applications.
Dötz Benzannulation in Naphthol Core Formation
The Dötz benzannulation, also known as the Wulff–Dötz reaction, is a powerful method for constructing substituted aromatic rings, particularly phenols and naphthols. thieme-connect.comthieme-connect.comresearchgate.net This reaction involves the thermal [3+2+1] annulation of an α,β-unsaturated Fischer carbene complex with an alkyne, incorporating a molecule of carbon monoxide to form the benzannulated product. thieme-connect.comthieme-connect.comthieme-connect.com The rapid construction of naphthol structures with a 1,4-dihydroxy unit makes the Dötz benzannulation a suitable strategy for synthesizing the core structure of p-naphthoquinones, which are precursors to compounds like this compound. thieme-connect.comthieme-connect.com
In the context of this compound synthesis, the Dötz benzannulation has been employed to construct the naphthol core. One reported synthesis involved the Dötz benzannulation of a Fischer carbene with a functionalized alkyne to yield the corresponding naphthol. thieme-connect.comthieme-connect.com This naphthol was subsequently methylated and then subjected to acid-mediated cyclization to form a key lactone intermediate. thieme-connect.comthieme-connect.com Another approach utilized the Dötz benzannulation of a Fischer carbene with a different alkyne to furnish a naphthol, which was then methylated in situ. thieme-connect.comthieme-connect.com
The Dötz benzannulation typically involves the reaction of an alkoxy-aryl carbene complex with an alkyne. csir.co.za The mechanism generally proceeds via dissociation of carbon monoxide from the carbene complex, followed by coordination and insertion of the alkyne, cyclization, and ultimately reductive elimination to yield the naphthol product. researchgate.netuwindsor.ca The regioselectivity of the reaction can be influenced by the substituents on both the carbene and the alkyne.
Synthesis of this compound Epimers (e.g., 5-epi-Arizonin B1)
The synthesis of epimers of this compound, such as 5-epi-Arizonin B1, is significant for exploring the structure-activity relationships and confirming the stereochemistry of the natural product. psu.eduresearchgate.netmolaid.com Epimers differ in the stereochemistry at only one chiral center. researchgate.net In the case of this compound, the stereochemistry at the C-5 position is a key feature. psu.eduresearchgate.net
Syntheses of this compound epimers, including 5-epi-Arizonin B1, have been reported. psu.eduresearchgate.netresearcher.life One strategy for synthesizing 5-epi-Arizonin B1 involved a key step where a furo[3,2-b]naphtho[2,1-d]furan undergoes rearrangement to a furo[3,2-b]naphtho[2,3-d]pyran. researchgate.netresearchgate.netresearchgate.net This approach highlights the use of skeletal rearrangements to access the desired pyranonaphthoquinone ring system with altered stereochemistry at C-5.
Another synthetic route to Arizonin C1 and its C5-epimer involved an oxa-Pictet–Spengler reaction, which furnished a mixture of C5-epimers. thieme-connect.comthieme-connect.com Subsequent oxidation yielded a mixture of Arizonin C1 and 5-epi-Arizonin C1. thieme-connect.comthieme-connect.com Further treatment of this mixture with concentrated sulfuric acid led to epimerization at C-5, increasing the ratio of the desired epimer. thieme-connect.comthieme-connect.com This demonstrates that epimerization under acidic conditions can be a method for adjusting the ratio of stereoisomers obtained during the synthesis.
The synthesis of 5-epi-arizonin B1 has also been achieved through a route that involved the selective demethylation of a precursor molecule. psu.edu Treatment of a methyl ether precursor with boron tribromide successfully yielded 5-epi-arizonin B1. psu.edu Attempts to isomerize 5-epi-arizonin B1 to this compound using boron tribromide were unsuccessful, resulting instead in a dihydroxynaphthoquinone product. psu.edu
Biological Activities and Mechanisms of Action of Arizonin B1
Antimicrobial Activity Profile
Arizonin B1 is recognized for its antimicrobial properties, particularly against Gram-positive bacteria. nih.govjst.go.jp
Specificity against Gram-Positive Bacterial Strains
This compound, along with Arizonin A1, has demonstrated moderate to potent in vitro antimicrobial activity against pathogenic strains of Gram-positive bacteria. nih.govjst.go.jp This specificity suggests a potential role for this compound in targeting infections caused by these types of bacteria. nih.govjst.go.jp The arizonins were discovered as a new complex of anti-Gram-positive antibiotics produced by the fermentation of Actinoplanes arizonaensis sp. nov. nih.gov
Comparative Biological Evaluation with Related Antibiotics (e.g., Kalafungin)
The arizonins, including this compound, are a novel complex of antibiotics related to kalafungin (B1673277). nih.govjst.go.jp Kalafungin is a benzoisochromanequinone polyketide antibiotic that was initially isolated from Streptomyces tanashiensis. wikipedia.org Both this compound and kalafungin are characterized as kalafungin-type antibiotics based on UV, IR, MS, and NMR spectral studies. nih.gov However, the arizonins differ from kalafungin and other known members of this class by possessing an unusual oxidation pattern on the aromatic ring. nih.gov The individual arizonins also vary from one another in the degree and position of O-methylation on the aromatic ring and in the aliphatic portion of their molecules. nih.gov
Comparative studies have shown that this compound and Arizonin A1 exhibit moderate to potent in vitro antimicrobial activity against pathogenic Gram-positive bacteria. nih.govjst.go.jp While kalafungin has been reported to have broad-spectrum bioactivity, including antibacterial effects , the research specifically highlights the activity of arizonins against Gram-positive strains.
Exploration of Other Investigational Biological Activities
Beyond its antimicrobial effects, this compound has been explored for other potential biological activities. ontosight.ai
Antioxidant Properties
Research into this compound and structurally similar compounds suggests potential antioxidant properties. ontosight.ai Antioxidant activity is a significant area of investigation for various natural products and chemical compounds, often linked to the ability to neutralize reactive oxygen species and reduce oxidative stress. caymanchem.comfortunejournals.com While general information about the antioxidant properties of compounds like vitamin B1 (thiamine) exists caymanchem.comfortunejournals.comnih.gov, specific detailed research findings on the antioxidant mechanism and potency of this compound itself are less extensively documented in the provided search results compared to its antimicrobial activity. However, the compound overview indicates that this is an area of exploration for this compound. ontosight.ai
Anti-Inflammatory Effects
This compound is also being investigated for potential anti-inflammatory effects. ontosight.ai Inflammation is a complex biological response, and compounds with anti-inflammatory properties are of interest for therapeutic development. google.comnih.gov Similar to its antioxidant properties, the general class of compounds or related natural products might exhibit anti-inflammatory activity google.comexlibrisgroup.com, and research is exploring this potential in this compound. ontosight.ai Specific detailed mechanisms of anti-inflammatory action for this compound were not prominently featured in the provided search results, but its inclusion in the list of potential activities indicates ongoing research in this area. ontosight.ai
Anticancer Potential
The potential anticancer properties of this compound have also been explored. ontosight.ai Compounds with anticancer potential are studied for their ability to inhibit the growth of cancer cells or induce cell death. scielo.brjustia.com Research suggests that compounds structurally similar to this compound could have therapeutic applications in oncology. ontosight.ai While the provided search results mention the investigation of anticancer activity for this compound and related compounds ontosight.airesearchgate.net, detailed research findings on specific cancer cell lines or mechanisms of action were not extensively available within the provided snippets. However, the exploration of this activity is noted. ontosight.ai
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms by which this compound exerts its antibacterial effects are not fully elucidated in the provided information. However, insights can potentially be drawn from its classification as a pyranonaphthoquinone antibiotic.
Interactions with Cellular Components and Biological Macromolecules
Specific interactions of this compound with bacterial cellular components or biological macromolecules are not detailed in the search results. Studies on other antimicrobial agents often explore interactions with cell walls, cell membranes, DNA, RNA, or proteins essential for bacterial survival and replication. frontiersin.orgmdpi.com The structural features of pyranonaphthoquinone antibiotics suggest potential for interaction with various cellular components, but the precise nature of these interactions for this compound remains to be determined from the provided data.
Inhibition of Specific Enzymes or Cellular Pathways
Direct evidence of this compound inhibiting specific enzymes or cellular pathways is not available in the search results. Antibiotics can exert their effects through various mechanisms, such as inhibiting cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways essential for bacterial growth. nih.govfrontiersin.orgijbs.com The pyranonaphthoquinone structure of this compound hints at potential biochemical reactivity, but the specific enzymatic or pathway targets have not been identified in the retrieved literature.
Cellular Target Identification and Validation
The specific cellular target(s) of this compound have not been explicitly identified and validated in the provided search results. Identifying the cellular target is a crucial step in understanding an antibiotic's mechanism of action and can involve techniques such as genetic studies, biochemical assays, and structural biology. nih.govbmj.comnih.gov
Preclinical Research and in Vitro / in Vivo Evaluation Paradigms
In vitro Efficacy Assessment Methodologies
In vitro studies are fundamental in the initial assessment of a compound's biological effects, allowing for controlled experiments at the cellular and molecular levels. murigenics.combmglabtech.com
Cell-based assays are widely used to evaluate the biological activity of compounds. These assays measure various cellular responses, including cell viability, proliferation, and cytotoxicity. murigenics.combmglabtech.comprecisionformedicine.comsigmaaldrich.com Cytotoxicity assays, for instance, determine if a compound is toxic to specific cell types. murigenics.comsigmaaldrich.com
Antimicrobial susceptibility testing (AST) is a critical cell-based assay for evaluating antibiotics like Arizonin B1. researchgate.netnih.govidexx.com AST determines the effectiveness of an antimicrobial agent against a microorganism. nih.govidexx.com Standard methods include determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. nih.govidexx.com this compound has been evaluated using microbial sensitivity tests and has shown moderate to potent in vitro antimicrobial activity against pathogenic strains of Gram-positive bacteria. nih.gov Detailed MIC values or specific data from cell cytotoxicity assays for this compound across a broad spectrum of cell types were not available in the consulted search results.
Preclinical research increasingly utilizes advanced cell culture models beyond traditional two-dimensional (2D) monolayers to better mimic the in vivo environment. murigenics.comemulatebio.combiotechniques.comsartorius.com While 2D cultures are useful for basic studies and high-throughput screening, three-dimensional (3D) models, such as spheroids and organoids, offer a more physiologically relevant context for evaluating compound efficacy. emulatebio.combiotechniques.comsartorius.comarizona.edu These 3D structures can replicate aspects of tissue architecture and cell-cell interactions, providing more predictive data on a compound's activity within a complex cellular environment. emulatebio.combiotechniques.comsartorius.com The application of advanced cell culture models specifically for the evaluation of this compound was not detailed in the provided search results.
Biochemical assays are employed to investigate a compound's interaction with specific biological targets, such as enzymes and receptors. murigenics.combmglabtech.comarizona.edu Enzyme inhibition assays measure the extent to which a compound can reduce the activity of a particular enzyme, which is crucial for understanding the mechanism of action of enzyme inhibitors. murigenics.comarizona.edu Receptor binding assays assess the affinity of a compound for specific receptors, providing insights into potential target engagement. murigenics.com While these methodologies are standard in preclinical research, specific data on enzyme inhibition or receptor binding assays conducted with this compound were not found in the consulted literature.
Molecular biology techniques are vital for analyzing the effects of a compound on gene and protein expression. arizona.eduthelifesciencesmagazine.comdepauw.educoursedog.comamazon.com Techniques such as quantitative polymerase chain reaction (qPCR), Western blotting, and gene sequencing can reveal how a compound influences the transcription of genes and the translation and levels of proteins involved in biological pathways. thelifesciencesmagazine.comdepauw.edu These methods help in elucidating the cellular pathways affected by a compound and understanding its mechanism of action at a molecular level. bmglabtech.comthelifesciencesmagazine.com Information regarding the application of specific molecular biology techniques to study the effects of this compound on gene or protein expression was not available in the provided search results.
In vivo Efficacy Evaluation in Preclinical Models
The selection of appropriate animal models is a critical step in preclinical in vivo evaluation. murigenics.comresearchgate.netamazon.comcriver.com Animal models are chosen based on their ability to mimic specific aspects of the human disease state being studied. murigenics.comamazon.com For evaluating antibiotics like this compound, relevant animal models of bacterial infections would typically be utilized to assess the compound's ability to reduce bacterial load, improve survival rates, or alleviate disease symptoms. murigenics.comresearchgate.net Common animal models include mice, rats, and other species, depending on the research question and the specific pathogen. criver.com While in vivo studies are a standard part of preclinical antibiotic evaluation, specific details regarding the selection and utilization of particular animal models for evaluating the efficacy of this compound were not present in the consulted search results.
Assessment of Pharmacodynamic Endpoints in Living Systems
The assessment of pharmacodynamic (PD) endpoints in living systems is a critical phase in the preclinical evaluation of antimicrobial compounds like this compound. While in vitro studies establish the direct inhibitory or bactericidal effects of a compound on pathogens, in vivo studies are essential to understand how the compound interacts with the host organism and the infecting pathogen within a complex biological environment. [Search 2, result 6, 16, 17]
For an antimicrobial agent targeting Gram-positive bacteria, relevant in vivo models typically include systemic infection models (septicemia), localized tissue infection models (e.g., skin and soft-tissue infections), or foreign-body infection models, depending on the intended clinical application. [Search 2, result 4, 5, 6, 14] These models utilize susceptible animal species, often mice or rabbits, infected with relevant Gram-positive bacterial strains. [Search 2, result 4, 5, 6, 16]
Pharmacodynamic endpoints measured in these in vivo studies aim to quantify the effect of the compound on the bacterial population and the host's response to the infection. Common endpoints include:
Bacterial Load Reduction: Measuring the decrease in the number of viable bacteria in infected tissues, organs, or fluids (e.g., blood, peritoneal lavage fluid) at various time points after treatment initiation. This is a direct measure of the compound's efficacy in clearing the infection. [Search 2, result 6, 16]
Survival Rate: Monitoring the percentage of treated animals that survive the infection compared to untreated control groups. This endpoint is particularly relevant in acute or systemic infection models. [Search 2, result 6]
Markers of Inflammation and Host Response: Evaluating biomarkers in serum or infected tissues that indicate the host's inflammatory response and immune cell activity. While not a direct measure of the drug's effect on the bacteria, these markers provide insight into the interplay between the compound, the pathogen, and the host immune system. [Search 2, result 6, 17]
Based on the reported in vitro activity of this compound against pathogenic strains of Gram-positive bacteria, in vivo studies would likely focus on these types of pharmacodynamic endpoints to assess its potential as a therapeutic agent. [Search 1, result 25] While specific detailed in vivo pharmacodynamic data for this compound were not extensively available in the surveyed literature, the principles and endpoints described represent the standard paradigms for evaluating the efficacy of antimicrobial compounds in living systems during preclinical development.
Methodological Considerations for Translating in vitro Findings to in vivo Contexts
Translating promising in vitro antimicrobial activity to successful in vivo efficacy presents several methodological challenges. The controlled environment of in vitro assays does not fully replicate the complexities of a living organism. [Search 2, result 17, 26] For this compound, which shows in vitro activity against Gram-positive bacteria, careful consideration of these factors is crucial for designing relevant in vivo studies and interpreting their results. [Search 1, result 25]
Key methodological considerations for this translation include:
Pharmacokinetics (PK): Understanding how the host organism affects the compound is paramount. This involves studying its absorption, distribution to the site of infection, metabolism, and excretion (ADME). [Search 2, result 14] Adequate drug concentrations must reach the infection site and be maintained above the minimum inhibitory concentration (MIC) for a sufficient duration to exert an antimicrobial effect in vivo. Factors like protein binding in serum can also influence the amount of free, active drug available.
Infection Site Environment: The microenvironment at the site of infection can differ significantly from in vitro conditions. Factors such as tissue barriers, pH, oxygen levels, and the presence of host immune cells and other molecules can impact the compound's activity. Biofilm formation by bacteria in vivo can also render antibiotics less effective compared to planktonic bacteria studied in vitro. [Search 2, result 13, 17, 26]
Bacterial Growth Phase: The metabolic and growth state of bacteria in vivo may differ from rapidly growing cultures in in vitro tests. Some antibiotics exhibit reduced activity against slow-growing or dormant bacteria, which can be present in chronic infections or within biofilms.
Host Immune System Interaction: The in vivo antimicrobial effect is often a combination of the drug's direct action and the host's immune response. The compound should ideally not suppress the immune system and may even work synergistically with host defenses.
Selection of Appropriate Animal Models: The choice of animal model is critical and should mimic the human infection as closely as possible in terms of the pathogen, the site of infection, and the disease progression. [Search 2, result 6, 7] The pharmacokinetics of the compound in the chosen animal species should also be considered, as it may differ from human pharmacokinetics.
PK/PD Modeling: Integrating pharmacokinetic and pharmacodynamic data through mathematical modeling can help predict in vivo efficacy based on in vitro data and animal study results, informing dose selection for further preclinical and potentially clinical studies. [Search 2, result 19, 26]
For this compound, translating its in vitro activity against Gram-positive bacteria to in vivo efficacy would necessitate studies addressing these considerations. Evaluating its pharmacokinetic profile in relevant animal models and assessing its ability to penetrate infected tissues and reduce bacterial load in vivo, while considering the host immune response, would be essential steps in determining its therapeutic potential.
Research on Arizonin B1 Analogues, Derivatives, and Structure Activity Relationships Sar
Rational Design and Synthesis of Novel Arizonin B1 Derivatives
Rational design in medicinal chemistry involves the intentional creation of new compounds based on the understanding of a lead compound's structure and its interaction with biological targets. For this compound, this process is intrinsically linked to its complex synthesis. The total synthesis of this compound and related compounds like Arizonin C1 has been achieved through various synthetic strategies, including those employing the Dötz benzannulation reaction. fishersci.com These synthetic routes provide the foundation for generating novel derivatives by allowing for modifications at different positions of the fused ring system and appended functional groups.
The synthesis of analogues, such as Arizonin C1 analogues, has been reported, with studies focusing on achieving regio- and stereocontrolled synthesis. This control over the synthesis of structurally related compounds is essential for systematically exploring how specific changes to the molecule affect its properties. While detailed methodologies for the rational design of a wide range of this compound derivatives are not extensively detailed in the immediately available literature, the successful total synthesis demonstrates the chemical feasibility of creating such analogues for further study.
Structure-Activity Relationship Studies for Optimization of Biological Profiles
Structure-Activity Relationship (SAR) studies aim to correlate structural features of compounds with their biological activities. For this compound, SAR studies would involve synthesizing a series of derivatives with targeted modifications and evaluating their biological effects, such as antimicrobial activity. By analyzing how changes in specific parts of the molecule (e.g., functional groups, oxidation patterns, stereochemistry) influence potency and spectrum of activity, researchers can identify key structural determinants of biological activity.
While the available information confirms the antimicrobial activity of this compound against Gram-positive bacteria nih.gov and mentions the synthesis of analogues for bioactivity studies, detailed, publicly accessible data specifically outlining comprehensive SAR studies for a broad range of this compound derivatives and their corresponding biological profiles (e.g., IC50 values for various bacterial strains) are limited in the reviewed literature. Research in this area would be crucial for optimizing the biological profile of this compound lead compounds.
Impact of Structural Modifications on Fused Ring System Bioactivity
The fused ring system of this compound, consisting of furan (B31954), naphthalene (B1677914), and pyran rings, is a central structural motif. chem960.com Modifications to this core system or the substituents attached to it are expected to significantly impact the compound's bioactivity. Alterations in the oxidation pattern, introduction of different functional groups, or changes in the connectivity of the rings could influence the molecule's shape, electronic distribution, and ability to interact with biological targets.
Although detailed studies specifically on the impact of modifications to the fused ring system of this compound on its bioactivity are not extensively reported in the search results, the synthesis of analogues with variations in the aromatic ring's oxidation pattern and O-methylation is mentioned in the context of the arizonins complex. Research on other natural products with fused ring systems has shown that even subtle structural changes can lead to significant differences in biological activity. Further investigation into systematically modified this compound fused ring systems would be necessary to fully understand these relationships.
Stereochemical Influences on Biological Interactions and Potency
The stereochemistry of a molecule, referring to the spatial arrangement of its atoms, plays a critical role in its interaction with biological macromolecules such as enzymes and receptors. chem960.com this compound possesses defined stereocenters, indicated by its chemical nomenclature. chem960.com The specific three-dimensional orientation of substituents and rings is crucial for proper binding to its biological targets and thus for its potency.
The importance of stereochemistry in the context of arizonins is highlighted by the efforts to establish the consensus stereostructures of (-)-Arizonin B1 and (-)-Arizonin C1 and the development of stereocontrolled synthetic routes to these compounds and their analogues. Diastereocontrol in cyclization reactions, a key step in the synthesis of the pyranonaphthoquinone core, has been a focus of research, underscoring the significance of controlling stereochemistry during synthesis to obtain biologically active compounds. Variations in stereochemistry in related natural products have been shown to lead to different biological profiles. Therefore, understanding and controlling the stereochemistry of this compound derivatives is paramount for optimizing their biological interactions and potency.
Biosynthetic Pathway Investigations of Arizonin B1
Genetic and Enzymatic Foundations of Polyketide Biosynthesis
The biosynthesis of many complex natural products, including Arizonin B1, is rooted in the versatile process of polyketide synthesis. Polyketides are a diverse group of secondary metabolites synthesized from small acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, through repeated condensation reactions. uni-freiburg.de This process is catalyzed by large multienzyme complexes known as polyketide synthases (PKSs).
PKSs are broadly classified into different types based on their architecture and mechanism of action. Type I PKSs are large, multi-domain proteins where catalytic domains are organized into modules, with each module typically responsible for one cycle of chain elongation and modification. Type II PKSs, commonly found in bacteria, consist of several discrete protein subunits that work together iteratively to build the polyketide chain. Type III PKSs, often found in plants and some bacteria and fungi, utilize acyl-CoA thioesters directly without the need for an acyl carrier protein.
The assembly of the polyketide chain involves a series of decarboxylative condensation reactions, followed by optional reductive and dehydrative steps, leading to a linear or sometimes branched polyketide chain. uni-freiburg.de This nascent polyketide is then often further modified by a suite of "tailoring enzymes," which can catalyze cyclization, oxidation, reduction, methylation, glycosylation, and other reactions to yield the final complex natural product. The genetic information encoding the PKSs and the associated tailoring enzymes is typically organized in biosynthetic gene clusters (BGCs) in the organism's genome.
Identification of Biosynthetic Gene Clusters in Actinoplanes arizonaensis
Actinoplanes species are Gram-positive actinobacteria known for their ability to produce a wide array of secondary metabolites, including antibiotics. Their genomes are often rich in BGCs, reflecting their diverse metabolic capabilities. Given that this compound is a secondary metabolite produced by Actinoplanes arizonaensis, it is highly probable that the genes responsible for its biosynthesis are organized within a dedicated BGC in the organism's genome.
The identification of BGCs in bacterial genomes can be achieved through various approaches, including genome sequencing followed by in silico analysis using bioinformatics tools designed to recognize characteristic features of BGCs, such as genes encoding PKSs, non-ribosomal peptide synthetases (NRPSs), tailoring enzymes, and transport and regulatory proteins. Comparative genomics, which involves comparing the genomes of a producing strain with closely related non-producing strains, can also help pinpoint regions of the genome that are unique to the producer and likely to contain the BGC for the compound of interest. While specific details regarding the isolation and characterization of the this compound BGC in Actinoplanes arizonaensis were not extensively detailed in the consulted literature, the presence of such a cluster is consistent with the nature of the compound and its producing organism.
Proposed Biosynthetic Route to the Furonaphthopyran Core of this compound
The furonaphthopyran core of this compound is a complex fused ring system comprising furan (B31954), naphthalene (B1677914), and pyran rings. nih.gov Based on the polyketide nature of this compound and its structural similarity to other pyranonaphthoquinones like kalafungin (B1673277) and medermycin (B3063182), a plausible biosynthetic route to this core structure can be proposed, likely initiated by a type II polyketide synthase.
Type II PKSs typically assemble an aromatic polyketide chain through successive condensation of malonyl-CoA extender units onto an acetyl-CoA starter unit, guided by a "minimal PKS" composed of ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP) subunits. The resulting linear polyketide chain undergoes a series of cyclization and aromatization reactions, often catalyzed by dedicated cyclases and aromatases, to form an initial aromatic scaffold, such as an anthraquinone (B42736) or naphthacenequinone intermediate.
For this compound and related naphthoquinonopyrans, the biosynthesis likely involves the formation of a naphthoquinone intermediate. The furan and pyran rings are then presumably constructed and fused onto this naphthoquinone core through subsequent enzymatic reactions. Drawing parallels from synthetic approaches to similar structures nih.gov, these steps might involve the addition of a furan-like precursor and subsequent oxidative rearrangement to form the pyran ring fused to the naphthoquinone, ultimately yielding the furonaphthopyran core. The specific order and enzymatic mechanisms of these cyclization and fusion events within the biosynthetic pathway would be determined by the enzymes encoded within the this compound BGC. Further modifications, such as hydroxylations and methylations observed in this compound and its analogs, would occur on this core structure. nih.govwikipedia.org
Characterization of Key Biosynthetic Enzymes and Their Mechanisms
The biosynthesis of this compound involves a coordinated effort of multiple enzymes encoded within its BGC. While specific biochemical characterization of each enzyme in the this compound pathway from Actinoplanes arizonaensis is not widely detailed in the available literature, the types of enzymes involved can be inferred based on the structure of this compound and the known mechanisms of polyketide biosynthesis and modification in related pathways.
Key enzymes likely include:
Type II Polyketide Synthase (PKS): Responsible for the initial assembly of the polyketide chain that forms the basis of the naphthoquinone core. This minimal PKS system (KS, CLF, ACP) determines the length and initial folding of the polyketide chain.
Cyclases and Aromatases: Enzymes that catalyze the specific cyclization and aromatization reactions of the linear polyketide chain to form the initial aromatic ring system.
Tailoring Enzymes: A diverse group of enzymes that modify the core structure. For this compound, these would likely include:
Hydroxylases: To introduce hydroxyl groups to the aromatic rings.
Methyltransferases: To add methyl groups to hydroxyl or other positions, as indicated by the methoxy (B1213986) group in this compound. nih.govwikipedia.org
Reductases: To catalyze reduction reactions, potentially involved in the formation of the pyran ring or other parts of the molecule.
Oxidases: Involved in oxidative steps, such as the potential oxidative rearrangement in the formation of the furonaphthopyran system. nih.gov
Furan and Pyran Ring Forming Enzymes: Specific enzymes responsible for the cyclization and fusion events that create the characteristic furan and pyran rings of the core structure.
Studies on the biosynthesis of related compounds like aflatoxins, which also contain a furan ring and are polyketide-derived, have identified specific enzymes like cytochrome P450 monooxygenases and other modifying enzymes crucial for ring formation and oxidation. Similarly, investigations into other naphthoquinonopyran antibiotics like kalafungin and medermycin, which share a common polyketide skeleton core with arizonin, suggest the involvement of enzymes that catalyze similar cyclization and modification reactions. While the precise mechanisms of the Actinoplanes arizonaensis enzymes in this compound biosynthesis require specific biochemical characterization, they are expected to perform analogous catalytic roles to construct the unique furonaphthopyran structure and introduce the specific functional groups.
Comparative Biosynthetic Analyses with Related Naphthoquinonopyrans
This compound belongs to the family of naphthoquinonopyran antibiotics, which includes compounds like kalafungin and medermycin. nih.govwikipedia.org Comparative biosynthetic analyses with these related compounds can provide valuable insights into the common strategies and unique variations employed by different microorganisms to produce structurally similar molecules.
Kalafungin and medermycin share an identical polyketide skeleton core with arizonin, suggesting a common origin from a similar polyketide precursor assembled by type II PKSs. The core biosynthetic machinery for the initial polyketide chain formation is likely conserved among the producers of these compounds. However, the arizonins are noted to differ from kalafungin by an unusual oxidation pattern on the aromatic ring and variations in O-methylation. nih.govwikipedia.org These differences point to variations in the tailoring enzymes present in the respective BGCs.
Comparative genomic studies of Actinoplanes arizonaensis with producers of kalafungin (e.g., Streptomyces tanashiensis) and medermycin (e.g., Streptomyces species) would likely reveal homologous genes for the core polyketide synthesis machinery but divergent sets of tailoring enzymes responsible for the specific oxidation, methylation, and potentially cyclization patterns that distinguish this compound from its analogs. For instance, specific hydroxylases and methyltransferases within the this compound BGC would dictate the hydroxylation and methylation pattern observed at the 7 and 8 positions of the aromatic ring, which differs from kalafungin. nih.govwikipedia.org
Future Directions and Emerging Research Avenues for Arizonin B1
Advanced Molecular Targeting Strategies and Pathway Modulation
Research into Arizonin B1 has indicated potential therapeutic applications based on its antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai Compounds with structures similar to this compound, such as furonaphthopyrans, have been investigated for their capacity to inhibit certain enzymes and interact with biological macromolecules, suggesting potential mechanisms for its observed activities. ontosight.ai Future research could focus on identifying the specific molecular targets and pathways modulated by this compound. This would involve employing advanced molecular targeting strategies to understand how this compound interacts at a molecular level within biological systems. Understanding these interactions is crucial for developing targeted therapies. General research in molecular pathology emphasizes tailoring therapies to specific molecular targets and pathways involved in diseases like cancer, rather than solely based on histological type. arizona.edu Modulating specific pathways, such as those involved in inflammatory responses or cellular proliferation, could be key to harnessing this compound's therapeutic potential. frontiersin.org
Application of Computational Chemistry and in silico Modeling for Drug Design
Computational chemistry and in silico modeling are increasingly vital tools in modern drug discovery, offering efficient and cost-effective approaches to identify and optimize potential drug candidates. vivabiotech.comresearchgate.netfmhr.orgalliedacademies.org These methods can be applied to this compound research to predict its interactions with biological targets, analyze its structure-activity relationships, and guide the design of novel analogs with improved properties. vivabiotech.comalliedacademies.org Techniques such as molecular docking, molecular dynamics simulations, and virtual screening can help elucidate the binding modes of this compound to potential protein targets and identify promising structural modifications. researchgate.netalliedacademies.orgmdpi.com In silico bioprospection has been used to explore the potential bioactivities and mechanisms of action of natural products by predicting their interactions with molecular targets. mdpi.com Applying these computational approaches to this compound could accelerate the understanding of its biological mechanisms and facilitate the rational design of new therapeutic agents based on its core structure. vivabiotech.comfmhr.org Virtual screening of natural compound libraries has also proven useful in identifying compounds targeting specific protein binding sites. nih.gov
Sustainable Production Methodologies and Bioprocess Optimization
This compound is a microbial metabolite produced by Actinoplanes arizonaensis sp. nov. nih.gov While chemical synthesis routes exist, exploring and optimizing sustainable production methodologies, particularly through bioprocessing, presents a significant research avenue. ontosight.ai Optimizing the fermentation process of Actinoplanes arizonaensis could lead to more efficient and environmentally friendly production of this compound. This involves studying parameters such as culture conditions, media composition, and genetic factors influencing the biosynthesis of the compound. General bioprocess optimization studies demonstrate the importance of investigating various factors to enhance the production of microbial metabolites and recombinant proteins. escholarship.orgresearchgate.nethilarispublisher.comucl.ac.uk Research into microbial engineering and process modeling can contribute to developing economically viable and sustainable bioprocesses for this compound production. escholarship.orghilarispublisher.com
Exploration of Synergistic Biological Activities with Other Investigational Agents
Investigating the potential synergistic biological activities of this compound in combination with other therapeutic or investigational agents is another important future direction. While direct studies on this compound synergy are limited in the provided results, research on related compounds and other natural products highlights the potential benefits of combination therapies. For instance, Arizonin A1, a related microbial metabolite, has shown synergistic activity with DDS against E. coli. medchemexpress.commedchemexpress.com Studies on vitamins, including Vitamin B1 (Thiamine), have demonstrated synergistic antimicrobial effects when combined with antibiotics against resistant bacterial strains. nih.gov Exploring combinations of this compound with existing antibiotics or anticancer drugs, for example, could reveal synergistic effects that enhance efficacy or overcome resistance, potentially leading to novel therapeutic strategies. Research using molecular docking has also been employed to explore the synergistic activity of compounds in natural products against viruses. plos.org
Development of Chemical Probes and Tools for Mechanistic Studies
To fully understand the biological mechanisms of this compound, the development of specific chemical probes and tools is essential. Chemical probes are valuable small molecules that selectively interact with target proteins or pathways, allowing researchers to investigate their function in biological systems and validate potential drug targets. rsc.orgoicr.on.caicr.ac.ukpromega.com.au Developing high-quality chemical probes based on the structure of this compound would enable detailed mechanistic studies, helping to identify its direct binding partners and downstream effects. rsc.orgpromega.com.au These tools are crucial for unraveling the complex interactions that underpin this compound's observed biological activities and for confirming the relevance of potential targets identified through other methods. oicr.on.caresearchgate.net Such probes can aid in target localization, assay development, and the establishment of biomarkers for target engagement. researchgate.net
Leveraging Natural Product Diversity for Novel Therapeutic Leads
This compound belongs to the class of natural products, which have historically served as a rich source of chemical diversity and novel therapeutic leads. ontosight.airesearchgate.netmdpi.com The unique fused ring system of this compound and its microbial origin highlight the potential of exploring natural product diversity, particularly from microorganisms, to discover new compounds with therapeutic potential. ontosight.airesearchgate.net Future research can leverage the structural novelty of this compound as a starting point for the discovery of related or entirely new compounds from natural sources or through synthetic modifications. Investigating other metabolites produced by Actinoplanes arizonaensis or related microbial species could yield novel compounds with similar or enhanced biological activities. researchgate.netmdpi.com Furthermore, the structural insights gained from studying this compound can inform the design and synthesis of novel chemical entities inspired by natural product scaffolds, contributing to the pipeline of potential new drugs. mdpi.com
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Predict redox properties relevant to antioxidant activity (e.g., HOMO-LUMO gaps) .
- Molecular docking : Simulate binding affinities to targets like topoisomerase II or microbial enzymes.
- ADMET profiling : Use tools like SwissADME to predict pharmacokinetics and toxicity in silico.
Validation : Cross-validate computational results with in vitro assays (e.g., enzyme inhibition kinetics) .
How should researchers design dose-response studies to evaluate this compound’s pharmacological effects rigorously?
Q. Basic Research Focus
- Range-finding assays : Start with broad concentrations (1 nM–100 µM) and refine using IC50/EC50 calculations.
- Controls : Include vehicle-only and positive controls (e.g., doxorubicin for cytotoxicity).
- Replicates : Minimum triplicate runs with blinded analysis to reduce bias .
Advanced Consideration : Apply Hill slope analysis to assess cooperativity in dose-response curves and report 95% confidence intervals .
What strategies ensure reproducibility in this compound research?
Q. Basic Research Focus
- Detailed protocols : Document solvent batches, instrument calibration, and ambient conditions.
- Reference standards : Use commercially validated this compound (e.g., Sigma-Aldrich) or publish full spectral data for in-house synthesized batches .
- Data transparency : Share raw chromatograms, NMR spectra, and statistical code in supplementary materials .
Advanced Consideration : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .
How can structural analogs of this compound be systematically evaluated for improved bioactivity?
Q. Advanced Research Focus
- SAR (Structure-Activity Relationship) studies : Modify functional groups (e.g., hydroxylation, alkylation) and correlate changes with bioassay results.
- High-throughput screening : Use microplate readers for rapid toxicity and efficacy profiling.
- Synergistic assays : Test combinations with adjuvants to overcome resistance mechanisms (e.g., efflux pump inhibitors) .
What ethical and practical criteria should guide in vivo studies of this compound?
Q. Advanced Research Focus
- Animal models : Justify species/strain relevance to human disease (e.g., xenograft mice for antitumor studies).
- Dose translation : Apply body surface area scaling from in vitro IC50 to safe starting doses.
- Ethical compliance : Adhere to ARRIVE guidelines for experimental design and endpoint monitoring .
How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be interpreted?
Q. Advanced Research Focus
- Redox profiling : Measure ROS generation (e.g., DCFH-DA assay) under varying oxygen tensions.
- Context-dependent effects : Note cell type variability (e.g., cancer vs. normal cells) and microenvironmental factors (pH, metal ions) .
- Mechanistic studies : Use knockout cell lines (e.g., Nrf2-deficient) to isolate signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
